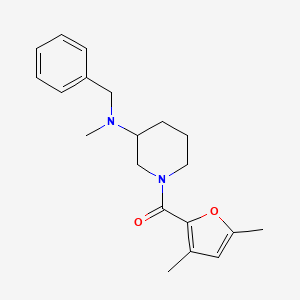![molecular formula C23H30N2OS B6080745 7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6080745.png)
7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. The compound is also known as ABT-594 and is a member of the spiropiperidine class of compounds. ABT-594 has been found to be a potent analgesic and has been the subject of extensive research in the field of pain management.
Wirkmechanismus
ABT-594 exerts its analgesic effects by binding to and activating the α4β2 nAChR subtype. The activation of this receptor subtype leads to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. The release of these neurotransmitters leads to a reduction in pain sensation.
Biochemical and Physiological Effects:
ABT-594 has been found to produce a range of biochemical and physiological effects. The compound has been found to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This increase in neurotransmitter release leads to a reduction in pain sensation. ABT-594 has also been found to produce antinociceptive effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-594 has several advantages for use in lab experiments. The compound is highly potent and produces potent analgesic effects. ABT-594 has also been found to be effective in treating neuropathic pain. However, the limitations of ABT-594 include its complex synthesis process and its potential for toxicity.
Zukünftige Richtungen
There are several future directions for research on ABT-594. One area of interest is the potential use of ABT-594 in the treatment of chronic pain. Another area of interest is the development of more efficient synthesis methods for ABT-594. Additionally, there is interest in developing more selective agonists of the α4β2 nAChR subtype. Finally, there is interest in exploring the potential use of ABT-594 in the treatment of other neurological disorders.
In conclusion, ABT-594 is a complex chemical compound that has been extensively studied for its potential use as an analgesic. The compound has been found to be a potent agonist of the α4β2 nAChR subtype and produces potent analgesic effects. While there are limitations to the use of ABT-594, there are several future directions for research on the compound.
Synthesemethoden
The synthesis of ABT-594 is a complex process that involves several steps. The initial step involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 7-(4-isopropylbenzyl)-1,2,3,4-tetrahydroisoquinoline to form the corresponding amide. The amide is then cyclized using sodium hydride to form the spiropiperidine ring system. The final step involves the introduction of the 2-thienylcarbonyl group using a palladium-catalyzed coupling reaction.
Wissenschaftliche Forschungsanwendungen
ABT-594 has been extensively studied for its potential use as an analgesic. The compound has been found to be a potent agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. The α4β2 nAChR subtype is known to play a key role in pain transmission. ABT-594 has been found to produce potent analgesic effects in animal models of pain. The compound has also been found to be effective in treating neuropathic pain.
Eigenschaften
IUPAC Name |
[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2OS/c1-18(2)20-8-6-19(7-9-20)15-24-12-4-10-23(16-24)11-13-25(17-23)22(26)21-5-3-14-27-21/h3,5-9,14,18H,4,10-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHILJFHDRJSJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6080681.png)
![1-({1-[(1-ethyl-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-3-piperidinecarboxamide bis(trifluoroacetate)](/img/structure/B6080689.png)
![1-[4-({[2-(3-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6080691.png)
![2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080698.png)

![dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B6080715.png)
![4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane](/img/structure/B6080722.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1-ethyl-4-piperidinecarboxamide](/img/structure/B6080742.png)
![3-(3-hydroxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6080747.png)

![4-[(5-bromo-2,4-dihydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6080758.png)

